molecular formula C23H25ClN4OS B14109257 N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

Cat. No.: B14109257
M. Wt: 441.0 g/mol
InChI Key: HESNFYJZMUCIOV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, cyclohexanecarboxylic acid, and 2-thioxo-1,2-dihydroquinazolin-4-amine. The synthesis may involve:

    Amidation Reaction: Cyclohexanecarboxylic acid reacts with 2-chlorobenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Nucleophilic Substitution: The intermediate product undergoes nucleophilic substitution with 2-thioxo-1,2-dihydroquinazolin-4-amine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinone derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Benzyl Derivatives: Compounds like N-benzyl-4-aminobutyric acid and N-benzyl-2-chloroacetamide.

Uniqueness

N-(2-chlorobenzyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioxo group, quinazolinone ring, and cyclohexanecarboxamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H25ClN4OS

Molecular Weight

441.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H25ClN4OS/c24-19-7-3-1-5-17(19)14-26-22(29)16-11-9-15(10-12-16)13-25-21-18-6-2-4-8-20(18)27-23(30)28-21/h1-8,15-16H,9-14H2,(H,26,29)(H2,25,27,28,30)

InChI Key

HESNFYJZMUCIOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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